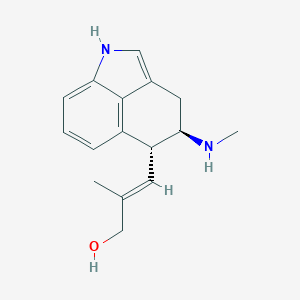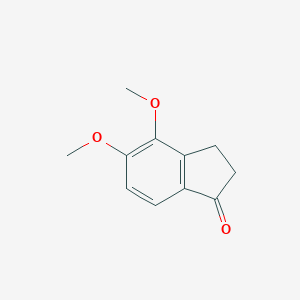
4,5-Dimethoxy-1-indanone
Descripción general
Descripción
4,5-Dimethoxy-1-indanone is a member of indanones . It has the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . The IUPAC name for this compound is 4,5-dimethoxy-2,3-dihydroinden-1-one .
Synthesis Analysis
The synthesis of 1-indanones, including 4,5-Dimethoxy-1-indanone, has been extensively studied . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials .Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxy-1-indanone includes an indanone core with two methoxy groups attached at the 4 and 5 positions .Physical And Chemical Properties Analysis
4,5-Dimethoxy-1-indanone has a density of 1.2±0.1 g/cm3, a boiling point of 350.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 51.9±0.3 cm3, a polar surface area of 36 Å2, and a polarizability of 20.6±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Medicine: Alzheimer’s Disease Treatment
4,5-Dimethoxy-1-indanone: is structurally related to compounds that have shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease (AD). It is closely related to the structure of donepezil, a well-known acetylcholinesterase inhibitor used in AD management . The indanone moiety present in donepezil is crucial for its biological activity, suggesting that 4,5-Dimethoxy-1-indanone could serve as a valuable scaffold for developing new therapeutic agents targeting AD.
Organic Synthesis: Biological Activity
In organic synthesis, 4,5-Dimethoxy-1-indanone serves as a versatile intermediate. It has been utilized in the synthesis of compounds with a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . Its derivatives are also explored for the treatment of cardiovascular diseases and as potential insecticides, fungicides, and herbicides.
Material Science: Polymerization Catalysts
The indanone derivatives, including 4,5-Dimethoxy-1-indanone , find applications as ligands in olefinic polymerization catalysts . These catalysts are essential in producing various polymers with specific properties, indicating the compound’s significance in material science and industrial applications.
Analytical Chemistry: Chemical Analysis
4,5-Dimethoxy-1-indanone: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties, such as melting point and molecular weight, make it suitable for calibrating instruments and validating analytical methods .
Pharmacology: Drug Synthesis
In pharmacology, 4,5-Dimethoxy-1-indanone is a synthetic intermediate used in the synthesis of various pharmacologically active molecules. Its modifications lead to compounds with enhanced activity and specificity, contributing to the development of new medications .
Environmental Science: Eco-Friendly Synthesis
The synthesis of 4,5-Dimethoxy-1-indanone and its derivatives can be optimized to be more eco-friendly. By reducing the use of hazardous chemicals and minimizing waste, its production can align with green chemistry principles, making it environmentally sustainable .
Safety and Hazards
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .
Direcciones Futuras
1-indanone derivatives, including 4,5-Dimethoxy-1-indanone, have been widely used in medicine, agriculture, and natural product synthesis . They have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . Moreover, they can be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides . Therefore, the future directions of 4,5-Dimethoxy-1-indanone could include further exploration of these applications.
Mecanismo De Acción
Target of Action
Indanone derivatives have been widely used in medicine, agriculture, and natural products synthesis . They have shown biological activity and have been used as antiviral, antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for hepatitis C treatment .
Mode of Action
It’s known that the compound undergoes an unusual transformation under catalytic reaction conditions (acid treatment), yielding exclusively 4,5-dimethoxy-2-indanone . A plausible mechanism for the rearrangement is discussed .
Biochemical Pathways
Indanone derivatives have been found to interact with adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines, especially adrenaline and noradrenaline .
Result of Action
Indanone derivatives have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects .
Action Environment
It’s known that the compound is a solid with a melting point of 73-77 °c , suggesting that it may be stable under a wide range of environmental conditions.
Propiedades
IUPAC Name |
4,5-dimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQODIRIVQXQUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286605 | |
| Record name | 4,5-dimethoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-1-indanone | |
CAS RN |
6342-80-9 | |
| Record name | 4,5-Dimethoxy-1-indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 46649 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6342-80-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dimethoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was the formation of 4,5-dimethoxy-2-indanone confirmed in the study?
A2: The researchers confirmed the identity of the unusual rearrangement product, 4,5-dimethoxy-2-indanone, through a combination of analytical techniques. These included infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and elemental analysis []. These methods provided compelling evidence for the structural assignment of the rearranged product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

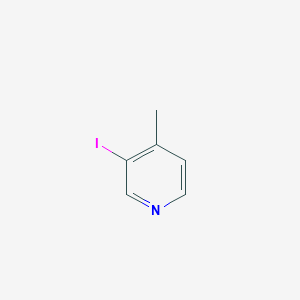
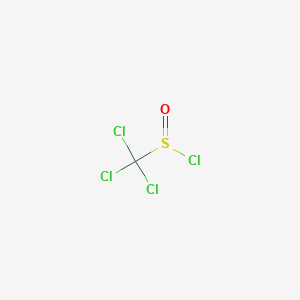
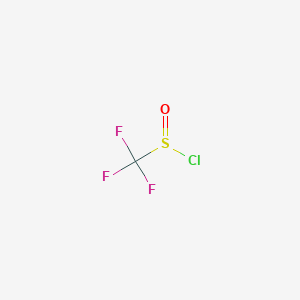

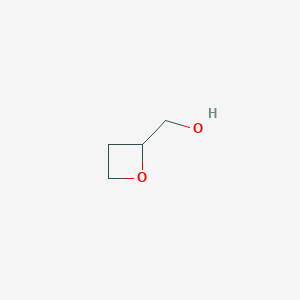
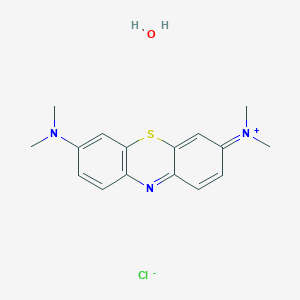

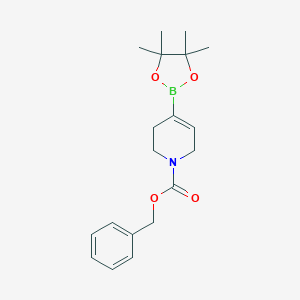



![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)
